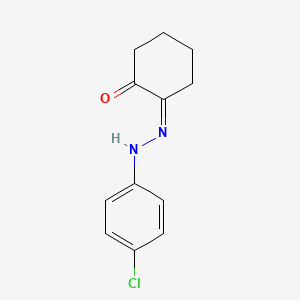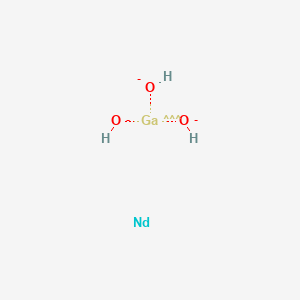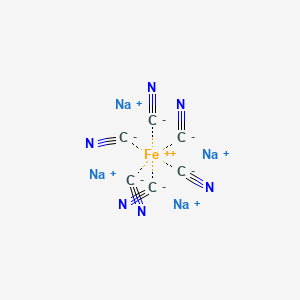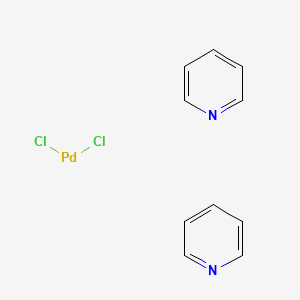
SAMARIUM BORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium Boride is a rare earth element that is generally available in most volumes . It was first isolated from the mineral samarskite .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the reactions between samarium halides and NaBH4 in molten LiCl-KCl . Another method involves molten salt electrolysis using samarium oxide, sodium tetraborate, and lithium fluoride .Molecular Structure Analysis
This compound is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . It has a unique structure that allows it to modulate local electronic structures and surface adsorption properties .Chemical Reactions Analysis
This compound is involved in various chemical reactions. Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Physical And Chemical Properties Analysis
This compound has a melting point of 1345 K (1072 °C, 1962 °F) and a boiling point of 2173 K (1900 °C, 3452 °F). It has a density of 7.52 g/cm3 near room temperature and 7.16 g/cm3 when liquid (at m.p.) . It gradually oxidizes at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Morphological Control : Samarium borides, particularly SmB4 and SmB6, have been synthesized using molten salt methods, offering control over stoichiometry and morphology. These materials demonstrate paramagnetic properties and potential for various applications due to their controlled nanorod and nanocube structures (Liu & Gong, 2021).
Interactions with Other Materials : Research on the reaction of samarium borides with metals like molybdenum and tungsten at high temperatures has shown the formation of different borides, highlighting the material's reactivity and potential for creating new compounds (Galloway & Eick, 1965).
Phase Behavior : The phase equilibria in the samarium-boron system have been studied, revealing various intermediate binary phases with different melting behaviors and hardness properties. This study provides foundational knowledge for material scientists exploring the uses of SmBx (Solovyev & Spear, 1972).
Enhancement of Boronizing Processes : Samarium has been used to enhance boron diffusion in thermochemical treatments, demonstrating its utility in materials engineering and surface treatment processes (Santaella et al., 2022).
Thermoelectric Properties : Samarium boride, particularly SmB6, has shown enhanced thermoelectric properties, suggesting its potential use in high-temperature applications like thermal power plants (Sussardi et al., 2015).
Incorporation in Thin Films and Optical Devices : Samarium has been incorporated into ZnO thin films, altering their optical and electrical characteristics. This suggests potential applications in optical devices for UV and blue emission (Hashmi et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Samarium boride, also known as SmB6, is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions at the ratio 3:7 . It is a Kondo insulator having a metallic surface state . The primary targets of this compound are the electronic structures and surface adsorption properties of materials .
Mode of Action
This compound interacts with its targets by modulating the local electronic structures and surface adsorption properties . This interaction provides great opportunities for the development of advanced catalysts with superior activity and stability .
Result of Action
This compound exhibits enhanced thermoelectric properties . The electrical resistivity shows variable-range-hopping (VRH) behavior with significantly lower values than other rare-earth RB62 compounds . The thermoelectric behavior of SmB62 is striking, with reduced electrical resistivity while maintaining large Seebeck coefficients .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound involves reacting samarium and boron at 2400 °C . Moreover, the performance of this compound as a thermoelectric material can be affected by temperature .
Eigenschaften
| { "Design of the Synthesis Pathway": "Samarium boride can be synthesized by the reaction of samarium oxide with boron at high temperatures.", "Starting Materials": [ "Samarium oxide (Sm2O3)", "Boron (B)" ], "Reaction": [ "Mix samarium oxide and boron in a 1:2 molar ratio", "Heat the mixture in a vacuum or inert gas atmosphere at a temperature of 1400-1600°C for several hours", "Cool the reaction mixture to room temperature", "Wash the product with dilute hydrochloric acid to remove any unreacted starting materials", "Dry the product under vacuum" ] } | |
CAS-Nummer |
12008-30-9 |
Molekularformel |
B6Sm |
Molekulargewicht |
215.2 g/mol |
InChI |
InChI=1S/6B.Sm |
InChI-Schlüssel |
IYKQPDWKORWUNW-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
Kanonische SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
Herkunft des Produkts |
United States |
Q & A
Q1: How does the stoichiometry of samarium boride affect its thermoelectric properties?
A2: Research suggests that the thermoelectric properties of this compound can be significantly enhanced by controlling its stoichiometry []. While the exact mechanisms behind this enhancement require further investigation, this finding highlights the potential for tailoring this compound's properties for thermoelectric applications by fine-tuning its composition.
Q2: How does this compound interact with other materials, such as boron nitride, molybdenum, and tungsten?
A3: Studies have explored the interaction of samarium borides with other refractory materials. Research indicates that samarium borides can react with boron nitride, molybdenum, and tungsten under specific conditions []. Understanding these interactions is crucial for predicting material compatibility and exploring potential applications in high-temperature environments or composite materials.
Q3: What are the historical milestones in this compound research, and what are the future directions?
A4: Early investigations focused on understanding the fundamental properties of samarium borides, including the conversion between different stoichiometries like samarium tetraboride and samarium hexaboride []. Current research is exploring the potential of samarium borides in areas like thermoelectrics [] and high-temperature materials []. Future directions may involve optimizing synthesis techniques for controlled properties, investigating novel applications, and understanding the underlying mechanisms behind their unique characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











